![molecular formula C31H42O11 B12323436 [2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate](/img/structure/B12323436.png)
[2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate
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Overview
Description
The compound [2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate is a highly complex polycyclic molecule featuring a hexacyclic core with multiple oxygen functionalities (trioxa rings), hydroxyl groups, acetylated termini, and a 4-methyl-5-oxooxolan-2-yl substituent. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including UV, IR, and NMR, as demonstrated in studies of analogous molecules .
Preparation Methods
The synthesis of [2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core hexacyclic structure, followed by the introduction of various functional groups through a series of oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(2,15-Dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Complexity and Functional Groups
The hexacyclic core of the target compound distinguishes it from simpler polycyclic systems. For example:
- Zygocaperoside (from Zygophyllum fabago) is a glycoside with a triterpenoid backbone but lacks the acetyl and oxolane substituents seen in the target compound .
Key functional group comparisons :
Spectroscopic Data and Analytical Techniques
Spectroscopic data from analogous compounds highlight critical differences:
Table 1: NMR Chemical Shifts of Key Functional Groups
- The acetyl group in the target compound would produce distinct 1H and 13C NMR signals, comparable to those observed in compound PJ from Pergularia tomentosa .
- The oxolane ring’s protons and carbons would resonate similarly to those in compound PR (δ 4.30 ppm for protons, δ 70–80 ppm for carbons) .
Stability and Reactivity
The trioxa rings and acetyl group may influence stability:
- Polycyclic ethers (e.g., marine ladder toxins) are often highly stable due to fused oxygen rings, but the acetyl group in the target compound could increase susceptibility to hydrolysis compared to non-acetylated analogs .
- Oxolane rings (e.g., tetrahydrofuran derivatives) typically exhibit moderate stability under acidic conditions, but the 5-oxo group may enhance reactivity toward nucleophiles .
Research Findings and Methodological Insights
Structural Elucidation Challenges
The hexacyclic system’s complexity necessitates high-resolution NMR and X-ray crystallography for unambiguous assignment. For example:
- Zygocaperoside’s structure was confirmed via 1H/13C NMR, but its less complex core required fewer cross-peak assignments compared to the target compound .
- Isomers of brominated phenols (e.g., 2a and 2b from Lamellodysidea herbacea) were differentiated using 13C NMR chemical shifts, a method applicable to the target compound’s oxolane and methyl substituents .
Properties
IUPAC Name |
[2-(2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl)-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOAOTAZULSEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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